molecular formula C17H10Cl2N4S B11053749 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 929972-53-2

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Katalognummer B11053749
CAS-Nummer: 929972-53-2
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: JQSDMUNJRKTJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a condensation reaction between an appropriate aldehyde and aniline derivative, followed by cyclization.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the quinoline or triazole rings.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified quinoline or triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-one: Similar structure but with a ketone group instead of a thiol group.

    5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

Uniqueness

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Eigenschaften

CAS-Nummer

929972-53-2

Molekularformel

C17H10Cl2N4S

Molekulargewicht

373.3 g/mol

IUPAC-Name

3-(2,4-dichlorophenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H10Cl2N4S/c18-10-6-7-11(13(19)9-10)16-21-22-17(24)23(16)15-5-1-4-14-12(15)3-2-8-20-14/h1-9H,(H,22,24)

InChI-Schlüssel

JQSDMUNJRKTJSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.